N,1-Dimethylcyclobutanamine
Description
N,1-Dimethylcyclobutanamine is a cyclobutane-derived amine featuring a methyl group on the cyclobutane ring and an additional methyl substituent on the amine nitrogen. These compounds are typically utilized as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their conformational rigidity and reactivity .
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N,1-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(7-2)4-3-5-6/h7H,3-5H2,1-2H3 |
InChI Key |
BRRVPUKFALTISS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,1-Dimethylcyclobutanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclobutanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: N,1-Dimethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
N,1-Dimethylcyclobutanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules or as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N,1-Dimethylcyclobutanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Cyclobutane Derivatives
Key Differences :
- 1-(Aminomethyl)cyclobutanamine lacks the N-methyl group, reducing steric hindrance and altering reactivity in nucleophilic substitutions .
Cyclohexane and Cyclopentane Analogs
Key Insights :
Linear and Branched Amines
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
